Tdp1-IN-9a -

Tdp1-IN-9a

Catalog Number: EVT-1535738
CAS Number:
Molecular Formula: C44H69NO6
Molecular Weight: 708.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tdp1-IN-9a is a potent inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1).
Overview

Tdp1-IN-9a is a compound identified as a potential inhibitor of Tyrosyl-DNA phosphodiesterase 1, an enzyme that plays a critical role in DNA repair mechanisms. This compound has garnered attention due to its implications in cancer therapy, particularly in enhancing the efficacy of other chemotherapeutic agents. The exploration of Tdp1-IN-9a involves understanding its source, classification, and the biochemical pathways it influences.

Source and Classification

Tdp1-IN-9a is part of a broader class of compounds targeting the Tyrosyl-DNA phosphodiesterase 1 enzyme. This enzyme is crucial for resolving DNA damage caused by topoisomerase I inhibitors, which are commonly used in cancer treatment. The classification of Tdp1-IN-9a falls under phosphodiesterase inhibitors, specifically designed to interfere with the activity of Tdp1, thereby enhancing the therapeutic effects of existing chemotherapeutics like topotecan.

Synthesis Analysis

The synthesis of Tdp1-IN-9a involves several intricate chemical reactions aimed at creating a compound that effectively inhibits Tdp1 activity.

Methods and Technical Details

The synthesis typically employs a multi-step approach:

  1. Starting Materials: The synthesis begins with readily available precursors such as resin acids.
  2. Formation of Isocyanates: This involves converting resin acids into isocyanates through chlorination followed by azidation and Curtius rearrangement.
  3. Coupling Reactions: The generated isocyanates are then reacted with specific amines to yield the desired urea derivatives, including Tdp1-IN-9a.
Molecular Structure Analysis

Structure and Data

Tdp1-IN-9a features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Tdp1 enzyme.

  • Molecular Formula: The exact molecular formula can be derived from its structure, which includes multiple aromatic rings and functional groups conducive to enzyme binding.
  • Structural Data: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance can be utilized to elucidate its three-dimensional conformation, confirming its suitability as an inhibitor.
Chemical Reactions Analysis

Reactions and Technical Details

Tdp1-IN-9a undergoes several significant chemical reactions that are pivotal for its function as an inhibitor:

  1. Binding Interactions: The compound interacts with the active site of Tyrosyl-DNA phosphodiesterase 1, forming non-covalent interactions that inhibit enzyme activity.
  2. Inhibition Mechanism: The inhibition mechanism can be characterized by kinetic studies that reveal how Tdp1-IN-9a competes with natural substrates for binding sites on the enzyme .
Mechanism of Action

Process and Data

The mechanism through which Tdp1-IN-9a exerts its inhibitory effects involves several key steps:

  1. Enzyme Binding: Tdp1-IN-9a binds to the active site of Tyrosyl-DNA phosphodiesterase 1, preventing substrate access.
  2. Disruption of DNA Repair: By inhibiting Tdp1, the compound disrupts the repair process of DNA damage induced by topoisomerase I inhibitors, leading to increased levels of DNA strand breaks.
  3. Cellular Response: This disruption triggers cellular stress responses, potentially leading to enhanced apoptosis in cancer cells treated with concurrent chemotherapy .
Physical and Chemical Properties Analysis

Physical Properties

Tdp1-IN-9a exhibits distinct physical properties that influence its behavior in biological systems:

  • Solubility: The compound's solubility in various solvents can impact its bioavailability and efficacy as a therapeutic agent.
  • Stability: Stability under physiological conditions is crucial for ensuring that the compound remains active during treatment.

Chemical Properties

Chemical properties such as pH stability, reactivity with biological molecules, and metabolic stability are essential for determining the compound's pharmacokinetics and pharmacodynamics.

Applications

Scientific Uses

Tdp1-IN-9a holds significant promise in various scientific applications:

  • Cancer Therapy: Its primary application lies in enhancing the effectiveness of topoisomerase I inhibitors in cancer treatment protocols.
  • Research Tool: As a selective inhibitor of Tyrosyl-DNA phosphodiesterase 1, it serves as a valuable tool for studying DNA repair mechanisms and cellular responses to DNA damage.
Introduction to Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and Its Role in DNA Repair

TDP1 in Genome Stability: Biological Significance and Evolutionary Conservation

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme for maintaining genomic integrity across eukaryotic species. This DNA repair enzyme resolves cytotoxic DNA-protein crosslinks generated during cellular processes like replication and transcription. TDP1 is encoded by the TDP1 gene located on human chromosome 14q32.11 and shares significant homology between vertebrates (69% identity between human and chicken TDP1) with complete conservation of catalytic residues [1] [3] [4]. Its biological significance is underscored by the severe neurodegenerative disorder spinocerebellar ataxia with axonal neuropathy type 1 (SCAN1), caused by homozygous missense mutations (e.g., p.His493Arg) that impair TDP1 function, leading to accumulation of unrepaired DNA damage in neural tissues [1] [9]. While TDP1 deficiency causes neurodegeneration, it is tolerated in proliferating cells where backup DNA repair pathways exist, making it an attractive cancer-specific target [6].

TDP1’s Catalytic Mechanism: Phospholipase D Superfamily and Two-Step Hydrolysis

TDP1 belongs to the phospholipase D (PLD) superfamily and features two conserved HKD motifs that form its catalytic core: H263-K265-N283 (HKN1) and H493-K495-N516 (HKN2) [3] [5]. The enzyme employs a unique two-step hydrolytic mechanism:

  • Nucleophilic Attack: His263 forms a transient phosphoamide bond with the DNA 3'-phosphate group after cleavage of the phosphodiester linkage (e.g., with topoisomerase I)
  • Hydrolysis: His493 activates a water molecule to hydrolyze the TDP1-DNA intermediate, releasing DNA with a 3'-phosphate terminus [5] [10]

This mechanism is highly efficient against diverse 3'-end DNA adducts but is inherently non-processive due to the 3'-phosphate product inhibiting further activity [10]. Crystal structures reveal that TDP1 accommodates DNA substrates through a hydrophobic wedge (e.g., F259) that separates DNA strands, directing the scissile strand into the catalytic pocket [10].

TDP1’s Substrate Spectrum: Repair of Topoisomerase I/II-DNA Adducts and Oxidative Lesions

TDP1 processes a broad range of 3'-DNA blocking lesions through its phosphodiesterase activity:

  • Topoisomerase I-DNA complexes: Primary physiological substrate; resolves covalent bonds between TOP1-Y723 and DNA 3'-phosphates induced by camptothecin (CPT) [1] [3]
  • Topoisomerase II-DNA complexes: Processes 5'-phosphotyrosyl bonds in etoposide-stabilized TOP2-DNA adducts [3]
  • Oxidative lesions: Cleaves 3'-phosphoglycolates from bleomycin-induced breaks and 3'-deoxyribose phosphates from abasic sites [3] [6]
  • Chain-terminating nucleosides: Repairs 3'-blocking groups from antiviral/chemotherapeutic nucleoside analogs (e.g., zidovudine) [10]

Table 1: Major TDP1 Substrates and Biological Consequences of Repair

Substrate TypeSourceRepair Consequence
3'-Phosphotyrosyl (TOP1)Camptothecin treatmentTOP1 removal, prevents replication DSBs
5'-Phosphotyrosyl (TOP2)Etoposide treatmentTOP2 removal, facilitates NHEJ/HR repair
3'-PhosphoglycolateIonizing radiation/bleomycinEnables ligation of oxidative strand breaks
3'-Deoxyribose phosphateMethyl methanesulfonate (MMS)Repairs abasic site hydrolysis products

Pathological Implications: Neurodegeneration, Cancer, and Chemoresistance

TDP1 dysfunction has dichotomous pathological implications:

  • Neurodegeneration: Impaired TDP1 activity causes accumulation of TOP1cc in post-mitotic neurons, leading to transcription-associated DNA damage and neuronal apoptosis. Novel TDP1 mutations (e.g., p.His478Tyr in Pakistani families) expand the clinical spectrum of SCAN1 with congenital onset, severe hypotonia, and sensory deficits [9].
  • Cancer Chemoresistance: Overexpressed in tumors, TDP1 promotes resistance to topoisomerase poisons (camptothecin, etoposide) by repairing TOPcc before they cause lethal DNA breaks. TDP1-deficient cells show hypersensitivity to TOP1/II inhibitors (10-100x), confirming its role in chemoresistance [3] [6] [7].
  • Therapeutic Targeting: Combining TDP1 inhibitors with TOP1 poisons synergistically increases DNA damage in cancer cells while sparing normal cells with functional backup pathways (e.g., CtIP-MRE11 nucleases) [6] [7].

Properties

Product Name

Tdp1-IN-9a

IUPAC Name

N-(2"-(3',5'-Di-tret-buthyl-4′-hydroxyphenyl)-ethyl)-3α,12α-diacetoxy-5β-cholan-24-amide

Molecular Formula

C44H69NO6

Molecular Weight

708.04

InChI

InChI=1S/C44H69NO6/c1-26(12-17-39(48)45-21-19-29-22-36(41(4,5)6)40(49)37(23-29)42(7,8)9)33-15-16-34-32-14-13-30-24-31(50-27(2)46)18-20-43(30,10)35(32)25-38(44(33,34)11)51-28(3)47/h22-23,26,30-35,38,49H,12-21,24-25H2,1-11H3,(H,45,48)/t26-,30-,31-,32+,33-,34+,35+,38+,43+,44-/m1/s1

InChI Key

YNUKTIYTIDJDPX-NTEZMDFXSA-N

SMILES

CC(C)(C)C1=C(O)C(C(C)(C)C)=CC(CCNC(CC[C@@H](C)[C@H]2CC[C@@H]3[C@]2(C)[C@@H](OC(C)=O)C[C@H]4[C@H]3CC[C@H]5[C@]4(C)CC[C@@H](OC(C)=O)C5)=O)=C1

Solubility

Soluble in DMSO

Synonyms

Tdp1-IN-9a; Tdp1IN9a; Tdp1IN-9a; Tdp1-IN9a

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.